molecular formula C9H13BrN2O2 B2977947 2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid CAS No. 1858106-82-7

2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid

Cat. No.: B2977947
CAS No.: 1858106-82-7
M. Wt: 261.119
InChI Key: ORUFCRONJKRDIO-UHFFFAOYSA-N
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Description

2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid is an organic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a butanoic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the bromopyrazole with 3,3-dimethylbutanoic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with hydrogen or other functional groups.

    Substitution: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced derivatives with the bromine atom replaced.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    2-(4-Chloropyrazol-1-yl)-3,3-dimethylbutanoic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Methylpyrazol-1-yl)-3,3-dimethylbutanoic acid: Similar structure but with a methyl group instead of bromine.

    2-(4-Nitropyrazol-1-yl)-3,3-dimethylbutanoic acid: Similar structure but with a nitro group instead of bromine.

Uniqueness: 2-(4-Bromopyrazol-1-yl)-3,3-dimethylbutanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine substituent can also be used as a handle for further functionalization, making it a versatile intermediate in synthetic

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-9(2,3)7(8(13)14)12-5-6(10)4-11-12/h4-5,7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUFCRONJKRDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858106-82-7
Record name 2-(4-bromo-1H-pyrazol-1-yl)-3,3-dimethylbutanoic acid
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